CYP3A4 Inhibition: 9- to 19-Fold Reduction in Liability vs. Mibefradil
A key liability of mibefradil was its potent inhibition of CYP3A4, leading to its market withdrawal. NNC-55-0396 was evaluated head-to-head against mibefradil for its effects on recombinant human CYP3A4. NNC-55-0396 demonstrated a 9- to 10-fold lower inhibitory activity toward CYP3A4 benzyloxy-4-trifluoromethylcoumarin-O-debenzylation activity (IC50 = 300 ± 30 nM) compared to mibefradil (IC50 = 33 ± 3 nM) [1]. In a more physiologically relevant assay using human liver microsomes, NNC-55-0396 exhibited a 19-fold higher IC50 for CYP3A-associated testosterone 6β-hydroxylase activity (IC50 = 11 ± 1.1 µM) than mibefradil (IC50 = 566 ± 71 nM) [2]. This dramatically reduced CYP3A4 inhibition directly translates to a lower risk of drug-drug interactions.
| Evidence Dimension | Inhibition of CYP3A4 (Testosterone 6β-hydroxylase activity) |
|---|---|
| Target Compound Data | IC50 = 11 ± 1.1 µM |
| Comparator Or Baseline | Mibefradil (IC50 = 566 ± 71 nM) |
| Quantified Difference | 19-fold reduction in inhibitory potency |
| Conditions | Human liver microsomes |
Why This Matters
This quantifies the key safety differentiator: NNC-55-0396 minimizes CYP3A4-mediated drug-drug interaction liability, a critical factor for in vivo experimental reproducibility and any future translational potential.
- [1] Bui, P. H., et al. (2008). The mibefradil derivative NNC55-0396, a specific T-type calcium channel antagonist, exhibits less CYP3A4 inhibition than mibefradil. Drug Metabolism and Disposition, 36(7), 1291-1299. View Source
- [2] Bui, P. H., et al. (2008). The mibefradil derivative NNC55-0396, a specific T-type calcium channel antagonist, exhibits less CYP3A4 inhibition than mibefradil. Drug Metabolism and Disposition, 36(7), 1291-1299. View Source
